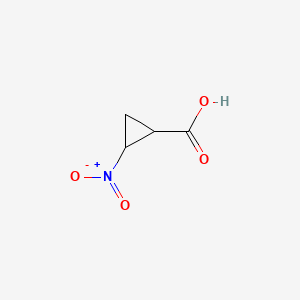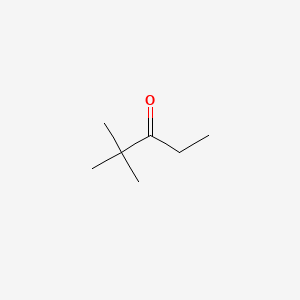
2-Nitrocyclopropane-1-carboxylic acid
Descripción general
Descripción
2-Nitrocyclopropane-1-carboxylic acid is a compound that features a three-membered cyclopropane ring with a nitro group and a carboxylic acid moiety. This structure is of interest due to its presence in various biologically active compounds and potential for chemical transformations.
Synthesis Analysis
The synthesis of related 2-nitrocyclopropane derivatives has been explored in several studies. For instance, 2-nitrocyclopropanes with various substituents at the 1-position, including carboxylic acids, can be synthesized from unsaturated carbonyl compounds using nitromethane as the nitro-methylene component . This reaction proceeds at room temperature under mild conditions, offering a straightforward route to such compounds. Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been used to generate trisubstituted oxazoles, indicating the versatility of nitrocyclopropane derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of nitrocyclopropane derivatives is characterized by the strain of the three-membered ring and the electronic effects of the nitro group. The gas-phase acidity of nitrocyclopropane has been studied, revealing that it is a weaker acid compared to its open-chain analog due to the conflicting stabilization requirements of the cyclopropyl ring and the nitro group .
Chemical Reactions Analysis
Nitrocyclopropane compounds participate in various chemical reactions. For example, esters of 2-arylcyclopropanecarboxylic acids can react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . The reactivity and regioselectivity of these reactions can be influenced by the nature and position of substituents on the aromatic ring. Furthermore, the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids from a chiral β-nitroacrylate demonstrates the potential for constructing complex, biologically relevant structures from nitrocyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrocyclopropane-1-carboxylic acid and its derivatives are influenced by the presence of the nitro group and the cyclopropane ring. The acidity in the gas phase has been quantified, and the electronic effects of the substituents have been noted to affect reactivity . The synthesis methods often aim to control the stereochemistry of the resulting compounds, which is crucial for their potential biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Nitrocyclopropane-1-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. A key finding is the ability to create 2-nitrocyclopropanes bearing various functional groups such as ketones, amides, esters, and carboxylic acids, from unsaturated carbonyl compounds. These nitrocyclopropanes can be converted into cyclopropyl-amino acids, which are significant in the synthesis of biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).
Acidic Properties and Gas-Phase Studies
The gas-phase acidity of nitrocyclopropane, a related compound, is weaker compared to its open-chain analog, 2-nitropropane. This property is attributed to the hybridization requirements for carbanion stabilization, which contrasts between the cyclopropyl ring and the nitro group (Bartmess, Wilson, Sorensen, & Bloor, 1992).
Structural and Conformational Analysis
The structures of certain derivatives of nitrocyclopropane carboxylic acid, like 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. These studies provide insights into the conformational aspects of the molecule and its derivatives, which are crucial for understanding its chemical behavior (Korp, Bernal, & Fuchs, 1983).
Synthesis of Cyclopropane Amino Acids
Nitrocyclopropane carboxylates have been synthesized using a variety of methods. These compounds serve as precursors for the preparation of cyclopropane alpha-amino acids, which are valuable in various synthetic applications (Wurz & Charette, 2004).
Catalytic Asymmetric Synthesis
There has been progress in the catalytic asymmetric synthesis of nitrocyclopropane carboxylates, which demonstrates the potential for producing compounds with high enantioselectivity and diastereoselectivity. These synthesized compounds have applications in bioactive target synthesis (Moreau, Alberico, Lindsay, & Charette, 2012).
Ring-Opening Reactions
The Lewis acid-induced ring-opening reactions of 2-aryl-3-nitrocyclopropane-1,1-dicarboxylates have shown significant versatility, leading to the formation of various polyfunctionalized dipoles. These reactions open pathways for synthesizing complex molecular structures (Asahara, Nishiwaki, & Kamidate, 2021).
Ethylene Biosynthesis in Plants
In plant biology, the study of 1-aminocyclopropane-1-carboxylic acid, a close relative of 2-nitrocyclopropane-1-carboxylic acid, has revealed its role as a major precursor of ethylene, a crucial plant hormone. This understanding has implications in agricultural practices and the study of plant physiology (Hoffman, Yang, & McKeon, 1982).
Propiedades
IUPAC Name |
2-nitrocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGYMZMGJZSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945558 | |
| Record name | 2-Nitrocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocyclopropane-1-carboxylic acid | |
CAS RN |
22882-43-5 | |
| Record name | Cyclopropanecarboxylic acid, 2-nitro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















